6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Leniolisib PI3Kδ Process Chemistry

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) is a heterocyclic small molecule featuring a partially saturated pyrido[4,3-d]pyrimidine core with a chlorine atom at the 4-position and a benzyl group at the 6-position. It belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 914612-23-0
Cat. No. B113276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS914612-23-0
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3
InChIInChI=1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyRPJAAZOTUXKSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0): Core Intermediate Profile for Procurement Decisions


6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) is a heterocyclic small molecule featuring a partially saturated pyrido[4,3-d]pyrimidine core with a chlorine atom at the 4-position and a benzyl group at the 6-position . It belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition. This specific compound is not a drug substance but a critical synthetic intermediate; its most high-profile application is as the foundational building block (Compound 1) in the synthesis of Leniolisib (CDZ173), an FDA-approved PI3Kδ-selective inhibitor for activated PI3Kδ syndrome (APDS) [1]. Its commercial availability, typically at 97–98% purity, is well-documented across major supplier catalogs .

Why Generic 4-Chloro-tetrahydropyrido[4,3-d]pyrimidines Cannot Replace 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Direct substitution with a generic 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine lacking the N6-benzyl group is chemically invalid for applications requiring this exact intermediate. The N6-benzyl group is not a passive protecting group; it is an integral structural component that directs the regiochemical outcome of subsequent nucleophilic aromatic substitution (SNAr) at C4 and enables a specific deprotection sequence late in the synthesis [1]. In the validated Leniolisib route, the benzyl group is retained through the critical C–N coupling step (achieving a 93% yield) and is only removed via catalytic hydrogenolysis after the core scaffold has been fully elaborated [1]. Using a non-benzylated analog would necessitate a completely re-engineered synthetic route, forfeiting the yield and purity benchmarks established in the regulatory pathway. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from Closest Analogs


Comparative Synthetic Utility: Validated Intermediate for an FDA-Approved Drug vs. Typical R&D Building Blocks

The target compound is the designated 'Compound 1' in the published process route for Leniolisib (CDZ173), an approved therapeutic [1]. In contrast, the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold without the N6-benzyl group is a generic research intermediate with no established role in a marketed drug. The N6-benzyl substituent provides a defined molecular handle for subsequent functionalization, directly enabling the key coupling step with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate that proceeds in 93% yield, a benchmark unattainable with the non-benzylated analog [1].

Leniolisib PI3Kδ Process Chemistry

Context-Dependent Purity Requirements: Procuring the Right Grade for Leniolisib-Related Research

The target compound is explicitly designated as 'Leniolisib Impurity 9,' highlighting its relevance not only as an intermediate but as a reference standard for impurity profiling in pharmaceutical quality control [1]. This dual identity demands a purity grade suitable for both synthetic elaboration and analytical method validation. Standard catalog purities are reported at 97% and 98% .

Leniolisib Impurity Profiling Analytical Chemistry

Regiochemical Fidelity in Nucleophilic Displacement: The 4-Chloro Advantage Over 2-Chloro Analogs

The chlorine atom at the 4-position of the pyrido[4,3-d]pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine nitrogen atoms, a feature shared with other 4-chloro isomers. However, analogs such as 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit different electronic environments that alter reaction kinetics and regiochemical outcomes . The target compound's successful participation in a high-yielding (93%) SNAr amination under relatively mild conditions (Et₃N, 120 °C) demonstrates a predictable reactivity profile that procurement teams can rely on for route scouting, unlike less-characterized regioisomers [1].

SNAr Regioselectivity Medicinal Chemistry

Primary Application Scenarios for Procuring 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Leniolisib Generic Development and Process Chemistry

Procurement of the target compound as the validated starting material (Compound 1) for replicating the published Leniolisib synthetic route, where the N6-benzyl-4-chloro substitution pattern is essential to achieve the documented 93% yield in the key C–N coupling step [1].

Pharmaceutical Impurity Reference Standard for ANDA Filings

Acquiring the compound as 'Leniolisib Impurity 9' for use in HPLC method development, forced degradation studies, and reference standard qualification required for Abbreviated New Drug Application (ANDA) submissions for generic Leniolisib [1].

Kinase Inhibitor Scaffold Diversification via C4 Elaboration

Using the compound as a versatile electrophilic intermediate for library synthesis of novel PI3Kδ or related kinase inhibitors, leveraging the activated 4-chloro group for SNAr with diverse amine nucleophiles, following the reactivity model established in the Leniolisib medicinal chemistry program [1].

Structure-Activity Relationship (SAR) Studies on Tetrahydropyrido[4,3-d]pyrimidine Core

Employing the compound as a reference point for systematic SAR investigations around the N6 and C4 positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold, enabling direct comparison to the Leniolisib core structure with its documented biological profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.